molecular formula C21H16ClNO B14325702 N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide CAS No. 106086-36-6

N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide

Cat. No.: B14325702
CAS No.: 106086-36-6
M. Wt: 333.8 g/mol
InChI Key: UYQVZMCFSLHQAC-UHFFFAOYSA-N
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Description

N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro-substituted diphenylethenyl group attached to a phenylformamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide typically involves the reaction of 1-chloro-2,2-diphenylethylene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a diphenylethylene derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced diphenylethylene derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted diphenylethenyl group can interact with hydrophobic pockets in proteins, while the phenylformamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,2-diphenylethenylbenzene
  • 1-(1-Chloro-2,2-diphenylethenyl)-4-methoxybenzene
  • Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-

Uniqueness

N-(1-Chloro-2,2-diphenylethenyl)-N-phenylformamide is unique due to its specific combination of a chloro-substituted diphenylethenyl group and a phenylformamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

106086-36-6

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

N-(1-chloro-2,2-diphenylethenyl)-N-phenylformamide

InChI

InChI=1S/C21H16ClNO/c22-21(23(16-24)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H

InChI Key

UYQVZMCFSLHQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(N(C=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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